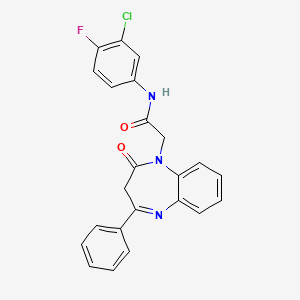
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H17ClFN3O2 and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C23H17ClFN3O2
- Molecular Weight : 421.8 g/mol
- CAS Number : 899723-74-1
The structure includes a benzodiazepine moiety, which is often associated with various biological activities such as anxiolytic and sedative effects. The presence of the chloro and fluorine substituents may enhance its lipophilicity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly GABA receptors, which are crucial for its anxiolytic effects.
- Cell Cycle Modulation : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating cell cycle pathways.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer progression or neurological disorders.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-2-(...) | A549 (Lung Cancer) | 26 | |
| N-(4-fluorophenyl)-2-(...) | MCF7 (Breast Cancer) | 15 |
These results suggest that the compound may possess anticancer properties similar to other phenylacetamide derivatives.
Neuropharmacological Effects
Benzodiazepine derivatives are well-known for their neuropharmacological effects. N-(3-chloro-4-fluorophenyl)-2-(...) may exhibit:
- Anxiolytic Effects : Potential reduction in anxiety levels through GABA receptor modulation.
- Sedative Properties : Induction of sedation in preclinical models.
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into potential therapeutic applications:
-
Study on Anticancer Activity : A study found that benzodiazepine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, with some compounds showing IC50 values below 20 µM.
"Compounds in the benzodiazepine class are often associated with various biological activities..." .
- Neuropharmacological Assessment : Research on similar compounds indicated their effectiveness in reducing anxiety symptoms in animal models, suggesting a potential for therapeutic use in anxiety disorders.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c24-17-12-16(10-11-18(17)25)26-22(29)14-28-21-9-5-4-8-19(21)27-20(13-23(28)30)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSWZRXJABHXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













